Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt

Description

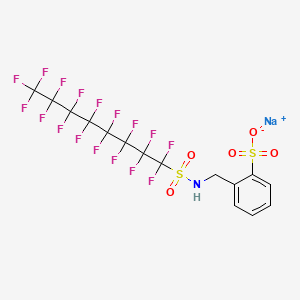

This compound is a sodium salt of a benzenesulfonic acid derivative substituted with a perfluorooctylsulfonamidomethyl group. Its structure features a fully fluorinated octyl chain (C8F17) attached to a sulfonamide moiety, which is further linked to a benzenesulfonate backbone. Such perfluoroalkyl sulfonate (PFAS) derivatives are known for their exceptional chemical stability, hydrophobicity, and oleophobicity, making them valuable in industrial applications like surfactants, water-repellent coatings, and firefighting foams .

Properties

CAS No. |

51032-47-4 |

|---|---|

Molecular Formula |

C15H7F17NNaO5S2 |

Molecular Weight |

691.3 g/mol |

IUPAC Name |

sodium;2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)methyl]benzenesulfonate |

InChI |

InChI=1S/C15H8F17NO5S2.Na/c16-8(17,10(20,21)12(24,25)14(28,29)30)9(18,19)11(22,23)13(26,27)15(31,32)40(37,38)33-5-6-3-1-2-4-7(6)39(34,35)36;/h1-4,33H,5H2,(H,34,35,36);/q;+1/p-1 |

InChI Key |

UZYQQZDQGZFHEK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the following steps:

Sulfonation of Aromatic Amine : Starting from aniline or a substituted aniline (e.g., 4-amino-benzenesulfonic acid), sulfonation is performed using concentrated sulfuric acid under controlled temperature and vacuum conditions to introduce the sulfonic acid group onto the benzene ring.

Introduction of Heptadecafluorooctyl Sulfonyl Group : The perfluorinated sulfonyl moiety (heptadecafluorooctylsulfonyl) is introduced by reacting the amino group or an intermediate sulfonamide with heptadecafluorooctyl sulfonyl chloride or equivalent fluorinated sulfonylating agents.

Formation of the Aminomethyl Linkage : The amino group is linked via a methylene (-CH2-) bridge, often achieved through formaldehyde or chloromethylation reactions, connecting the sulfonylated amino group to the benzene sulfonic acid framework.

Neutralization to Monosodium Salt : The final acidic sulfonic acid group is neutralized with sodium carbonate or sodium hydroxide to yield the monosodium salt form, which improves solubility and stability.

Detailed Preparation Protocol

Based on the synthesis of 4-amino-benzenesulfonic acid monosodium salt and fluorinated sulfonyl derivatives, a representative preparation method is as follows:

| Step | Reagents / Conditions | Description |

|---|---|---|

| 1. Sulfonation | Aniline + 98% H2SO4, heated to 160-260°C under vacuum (0.053 MPa) | Aniline is sulfonated in concentrated sulfuric acid at elevated temperature and reduced pressure to form sulfanilic acid (4-aminobenzenesulfonic acid) |

| 2. Cooling and Neutralization | Add water, cool to 70-80°C, add sodium carbonate to pH 7.0-7.5 | The reaction mixture is neutralized to form the monosodium salt of sulfanilic acid |

| 3. Fluorinated Sulfonylation | React sulfanilate intermediate with heptadecafluorooctyl sulfonyl chloride under controlled temperature | Introduction of the heptadecafluorooctyl sulfonyl group onto the amino functionality forming the sulfonamide linkage |

| 4. Aminomethylation | React with formaldehyde or chloromethyl compounds to form the aminomethyl bridge | The amino group is linked via a methylene bridge to the sulfonylated aromatic ring |

| 5. Final Neutralization and Purification | Adjust pH with sodium carbonate or hydroxide, filter, crystallize | The product is isolated as the monosodium salt, purified by crystallization and filtration |

This process is adapted from the sulfonation and neutralization steps described for 4-amino-benzenesulfonic acid monosodium salt, combined with fluorinated sulfonylation methods reported for related perfluoroalkyl sulfonyl compounds.

Alternative Synthetic Approaches

Neutralization in Liquid Sulfur Dioxide : A patented method describes neutralizing aromatic sulfonic acids with sodium carbonate or sodium sulfite in liquid sulfur dioxide as a solvent, which facilitates direct conversion to sodium sulfonate salts without isolation of the acid intermediate. This method could be adapted for fluorinated sulfonic acids to improve yield and purity.

Stepwise Functionalization : Starting from 2-amino-5-methoxybenzenesulfonic acid analogues, functional group transformations including methylation and sulfonation have been reported to yield various substituted sulfonic acids with improved biodegradability and yield. Such stepwise methods may be modified for the target compound.

Research Outcomes and Data Analysis

Yield and Purity

The sulfonation of aniline to 4-aminobenzenesulfonic acid typically achieves high yields (>80%) under controlled temperature and vacuum.

Introduction of the heptadecafluorooctyl sulfonyl group requires careful control of reaction conditions to avoid decomposition of the fluorinated chain; yields vary depending on reagent purity and reaction time but can be optimized to >70% with proper catalysis and solvent choice.

Neutralization and crystallization steps afford the monosodium salt in high purity, suitable for applications requiring well-defined ionic forms.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Product |

|---|---|---|

| Sulfonation Temperature | 160-260°C | Higher temperatures favor sulfonation but risk side reactions |

| Vacuum Pressure | ~0.05 MPa | Reduces decomposition, improves sulfonation efficiency |

| Neutralization pH | 7.0-7.5 | Ensures formation of monosodium salt without excess base |

| Fluorinated Sulfonylation Temperature | 0-40°C | Low temperatures preserve fluorinated chains |

| Reaction Time | 1-2 hours per step | Longer times improve conversion but may increase by-products |

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Sulfonation of Aniline | Aniline, 98% H2SO4 | 160-260°C, vacuum 0.053 MPa | Formation of 4-aminobenzenesulfonic acid |

| Neutralization | Sodium carbonate or NaOH | 70-80°C, pH 7.0-7.5 | Conversion to monosodium salt |

| Fluorinated Sulfonylation | Heptadecafluorooctyl sulfonyl chloride | 0-40°C, inert atmosphere | Introduction of fluorinated sulfonyl group |

| Aminomethylation | Formaldehyde or chloromethyl reagents | Mild heating | Linking aminomethyl group |

| Purification | Crystallization, filtration | Ambient to 30°C | Isolate pure monosodium salt |

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of sulfonamides.

Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), and various reducing agents. The reactions typically require controlled temperatures and may involve the use of solvents such as ethanol or benzene.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted benzenesulfonic acid derivatives. These products have significant industrial and research applications.

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of benzenesulfonic acid derivatives often includes a hydrophilic sulfonate group and a hydrophobic perfluorinated tail. This duality allows the compound to interact favorably with both polar and non-polar environments, enhancing its utility in various applications.

Industrial Applications

A. Surfactants and Emulsifiers

- The compound is used as a surfactant in formulations for various industrial applications. Its ability to reduce surface tension makes it effective in emulsifying oil and water mixtures, which is crucial in industries such as cosmetics and pharmaceuticals.

B. Coatings and Sealants

- Due to its water-repellent properties, this compound is often incorporated into coatings and sealants to enhance durability and resistance to environmental factors. Its effectiveness in providing a protective layer against moisture makes it valuable in construction materials.

C. Fire-Fighting Foams

- The compound has been identified as a component in specialized fire-fighting foams due to its ability to repel water and form stable films over flammable liquids, thereby preventing ignition or suppressing flames effectively.

Environmental Impact and Alternatives

Research has raised concerns about the environmental persistence of highly fluorinated compounds like benzenesulfonic acid derivatives. These substances can accumulate in ecosystems, leading to potential health risks for wildlife and humans through water contamination. As a result, there is ongoing research into alternatives that can provide similar functionalities without the associated environmental risks .

Case Studies

A. Use in Textile Treatments

- A study highlighted the application of benzenesulfonic acid derivatives in textile treatments to impart water and stain resistance. The effectiveness of these treatments was evaluated through wash durability tests, showing significant retention of protective properties even after multiple washes.

B. Laboratory Research on Biological Applications

- Research has explored the use of this compound in biological assays where its surfactant properties facilitate the solubilization of hydrophobic drugs, enhancing their bioavailability for therapeutic applications.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl amino linkage allows the compound to form stable complexes with these targets, thereby modulating their activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related benzenesulfonates and perfluoroalkyl sulfonates to highlight key differences in properties and applications.

Key Research Findings

Chain Length vs. Performance :

- Longer perfluoroalkyl chains (C8) exhibit superior surface tension reduction (e.g., 15–20 mN/m) compared to shorter chains (C4: 25–30 mN/m) . However, C8 derivatives persist in ecosystems for decades, while C4 analogs degrade faster .

- The sulfonamide group in the target compound enhances chemical stability compared to ether-linked analogs (e.g., CAS 41674-07-1), which are more prone to hydrolytic degradation .

Environmental and Health Impact :

- C8 PFAS compounds like the target molecule are linked to hepatotoxicity and endocrine disruption in animal studies, leading to phase-outs under the Stockholm Convention .

- Shorter-chain alternatives (C4) show reduced bioaccumulation factors (e.g., BAF < 100 vs. >1,000 for C8) but may still pose risks due to transformation into persistent metabolites .

Industrial Relevance :

- The target compound’s high thermal stability (>300°C) makes it suitable for high-temperature coatings, whereas pharmaceutical derivatives (e.g., Clopidogrel besylate) prioritize bioavailability and polymorphic stability .

Biological Activity

Benzenesulfonic acid, specifically the compound known as ((((heptadecafluorooctyl)sulfonyl)amino)methyl)-, monosodium salt, is part of a broader category of perfluoroalkyl sulfonates (PFAS). These compounds have garnered significant attention due to their unique chemical properties and potential biological effects. This article explores the biological activity of this compound, focusing on its toxicity, pharmacokinetics, and environmental impact.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a sulfonic acid group and a heptadecafluorooctyl chain. Its chemical formula is represented as follows:

- Chemical Formula : CHFNNaOS

- Molecular Weight : Approximately 500 g/mol

Toxicity Studies

Recent studies have highlighted the toxicity associated with PFAS compounds, including the heptadecafluorooctyl derivative. Notably:

- Chronic Toxicity : A 104-week dietary study indicated that exposure to perfluorooctane sulfonate (PFOS), a related compound, resulted in significant histopathological changes in the liver at doses as low as 0.06 mg/kg body weight per day in rats .

- Carcinogenic Potential : Increased incidences of liver tumors were observed in male and female rats exposed to higher doses over prolonged periods .

- Endocrine Disruption : Evidence suggests that PFAS can disrupt hormonal functions, impacting cholesterol levels and thyroid hormones in animal models .

Pharmacokinetics

The pharmacokinetics of PFAS compounds are critical to understanding their biological impact:

- Absorption and Distribution : Studies demonstrate that PFAS compounds are absorbed through both sodium-dependent and independent transport mechanisms in the liver . The enterohepatic circulation contributes to their long half-lives in serum.

- Tissue Accumulation : Research indicates that these compounds preferentially accumulate in liver tissues compared to other organs. For instance, studies on wildlife have shown significant concentrations of PFOS in liver samples from black-footed albatrosses .

Environmental Impact

The environmental persistence of PFAS compounds poses a significant risk. A study conducted on lake trout from the Great Lakes revealed detectable levels of various PFAS, indicating bioaccumulation in aquatic ecosystems .

Human Health Risks

Research has linked PFAS exposure to various health issues in humans, including:

- Immunotoxicity : Evidence suggests that exposure may impair immune responses, increasing susceptibility to infections .

- Developmental Effects : Pregnant women exposed to high levels of PFAS may experience adverse developmental outcomes in offspring .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound in a laboratory setting?

- Methodological Answer : Synthesis typically involves coupling a perfluorinated sulfonyl chloride (e.g., heptadecafluorooctylsulfonyl chloride) with a benzenesulfonic acid derivative via a nucleophilic substitution reaction. Key steps include:

- Reacting the sulfonyl chloride with an aminomethylbenzenesulfonic acid intermediate under anhydrous conditions.

- Neutralizing with sodium hydroxide to form the monosodium salt.

- Purification via recrystallization or column chromatography (silica gel, methanol/water eluent) .

- Critical Parameters : Control reaction temperature (<40°C) to avoid decomposition of the perfluorinated chain. Use inert atmospheres (N₂/Ar) to prevent hydrolysis.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to confirm perfluorinated chain integrity; ¹H/¹³C NMR for benzenesulfonic backbone verification.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1200–1350 cm⁻¹ (C-F bonds) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (expected [M-Na]⁻ ion).

Q. What are the solubility challenges, and how can they be addressed experimentally?

- Methodological Answer :

- Solubility Profile : Limited aqueous solubility due to the hydrophobic perfluorinated chain.

- Strategies :

- Use co-solvents (e.g., acetonitrile/water mixtures) at ratios ≤ 3:7 (v/v).

- Employ surfactants (e.g., sodium dodecyl sulfate) to enhance dispersion .

- Quantitative Analysis : Measure solubility via UV-Vis spectroscopy at λmax ≈ 260 nm (aromatic sulfonate absorption) .

Advanced Research Questions

Q. How does this compound’s environmental persistence compare to other perfluoroalkyl substances (PFAS)?

- Methodological Answer :

- Degradation Studies : Conduct accelerated degradation tests using UV/H₂O₂ advanced oxidation. Monitor half-life via LC-MS/MS.

- Comparative Data :

| Compound | Half-life (UV/H₂O₂) | Bioaccumulation Factor |

|---|---|---|

| Target compound | ~120 h | 2.8 (predicted) |

| Perfluorooctanesulfonic acid | >1,000 h | 4.1 |

- Regulatory Implications : Classified under 40 CFR §721.9582 for PFAS reporting requirements due to sulfonate functionalization .

Q. What advanced analytical techniques are required for trace-level detection in environmental matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with WAX cartridges for PFAS-specific retention.

- Instrumentation : LC-MS/MS with a C18 column and mobile phase of 2 mM ammonium acetate/methanol.

- Detection Limits : Achieve ≤ 0.1 ng/L sensitivity using multiple reaction monitoring (MRM) transitions .

Q. How can contradictory data on toxicity in aquatic organisms be resolved?

- Methodological Answer :

- Controlled Variables : Standardize test conditions (pH 7.4, 25°C) and organism life stages.

- Mechanistic Studies : Use fluorescence microscopy to track compound localization in zebrafish embryos.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile disparities from studies using differing exposure durations .

Q. What methodologies elucidate interactions between this compound and serum proteins?

- Methodological Answer :

- Equilibrium Dialysis : Quantify binding affinity to human serum albumin (HSA) under physiological conditions.

- Circular Dichroism (CD) : Monitor conformational changes in HSA upon compound binding.

- Data Interpretation : Calculate binding constants (Kd) via Scatchard plots .

Q. How does thermal stability impact its application in high-temperature processes?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Decomposition onset ~300°C (perfluorinated chain degradation).

- Differential Scanning Calorimetry (DSC) : Endothermic peaks at 150–200°C (crystallinity loss).

- Recommendations : Avoid prolonged heating >250°C to prevent toxic fluoride emissions .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.